Ethyl 2-fluoro-2-phenylacetate
Description
Significance of Organofluorine Compounds in Contemporary Chemical Science
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, are pivotal in modern chemical science. numberanalytics.com The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.commdpi.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest covalent single bonds in organic chemistry. chinesechemsoc.orgnih.gov
These unique characteristics lead to a range of desirable attributes in molecules, including enhanced metabolic stability, increased lipophilicity, and modified bioactivity. mdpi.com Consequently, organofluorine compounds have found extensive applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org The synthesis of these compounds, however, presents challenges due to the scarcity of naturally occurring organofluorine molecules, prompting chemists to develop innovative fluorination methods. mdpi.com
Contextualization of Alpha-Fluorinated Carboxylic Acid Esters
Within the vast landscape of organofluorine chemistry, alpha-fluorinated carboxylic acid esters represent a particularly important class of compounds. These molecules feature a fluorine atom at the carbon position adjacent to the ester group. This specific structural motif is of great interest because alpha-fluorinated carboxylic acids and their derivatives are valuable building blocks in the synthesis of more complex, biologically active molecules. nih.govorganic-chemistry.orgnih.gov
The synthesis of α-fluorocarboxylic acid esters can be challenging. nih.gov However, various methods have been developed, including the fluorination of ketene (B1206846) acetals and catalytic enantioselective fluorination of acid chlorides. nih.govnih.govacs.org These methods aim to introduce the fluorine atom with high efficiency and stereocontrol.
Overview of Research Trajectories for Ethyl 2-fluoro-2-phenylacetate and Related Analogs
This compound serves as a model substrate in various research studies. For instance, it has been used as a stereochemical probe to investigate enzymatic oxidative defluorination mechanisms catalyzed by P450 monooxygenases. researchgate.net Research has also explored its synthesis through methods like the reaction of ethyl mandelate (B1228975) with thionyl chloride followed by fluorination. prepchem.com
Analogs of this compound, such as those with different substituents on the phenyl ring or different ester groups, are also subjects of investigation. For example, the synthesis and reactions of various ethyl α-bromo(trifluoromethylphenyl)acetates have been studied. researchgate.net Furthermore, related compounds like ethyl 2,2-difluoro-2-phenylacetate are used as intermediates in pharmaceutical synthesis. The study of these analogs helps in understanding structure-activity relationships and developing new compounds with tailored properties.
Compound Data
Below are tables detailing the properties and spectroscopic data for this compound and a related compound.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| CAS Number | 459-05-2 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for an Analog, Ethyl (2S)-2-(2-fluoro-2-phenylacetoxy)propanoate
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.53−7.50 (m, 2H), 7.45−7.42 (m, 3H), 5.88 (d, J = 47.6 Hz, 1/2H), 5.86 (d, J = 47.8 Hz, 1/2H), 5.21 (q, J = 7.1 Hz, 1/2H), 5.15 (q, J = 7.1 Hz, 1/2H), 4.19 (q, J = 7.1 Hz, 1H), 4.10 (dq, J = 1.8, 7.3 Hz, 1H), 1.53 (d, J = 6.9 Hz, 3/2H), 1.47 (d, J = 7.1 Hz, 3/2H), 1.24 (t, J = 7.3 Hz, 3/2H), 1.14 (t, J = 7.1 Hz, 3/2H) |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ 169.9, 167.8 (d, J = 14.4 Hz), 133.9 (d, J = 20.1 Hz), 133.6 (d, J = 20.1 Hz), 129.7 (m), 128.8, 128.6, 127.0 (d, J = 5.8 Hz), 126.9 (d, J = 5.8 Hz), 89.2 (d, J = 185.9 Hz), 89.1 (d, J = 184.0 Hz), 69.7, 61.6, 61.5, 16.8, 16.7, 14.0, 13.9 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ −179.2 (d, J = 47.6 Hz, 1/2F), −179.3 (d, J = 47.7 Hz, 1/2F) |
| HRMS (EI) | m/z Calcd for C₁₃H₁₆FO₄ [M+H]⁺ 255.1033 found 255.1033 |
Spectroscopic data for Ethyl (2S)-2-(2-fluoro-2-phenylacetoxy)propanoate, a structurally related analog, as reported in scientific literature. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFFTZAVJGGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Fluoro 2 Phenylacetate
Direct Fluorination Approaches
Direct fluorination strategies offer a straightforward pathway to introduce a fluorine atom at the α-position of the phenylacetate (B1230308) ester. These methods can be broadly categorized based on the nature of the fluorinating agent and the reaction mechanism.
Electrophilic Fluorination of Precursors
Electrophilic fluorination involves the reaction of an electron-rich precursor, such as an enolate or a silyl (B83357) ketene (B1206846) acetal (B89532), with a source of "electrophilic" fluorine (F⁺). This method is widely used for the synthesis of α-fluoro carbonyl compounds.
The process often begins with the deprotonation of the α-carbon of a precursor like ethyl phenylacetate using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then quenched with an electrophilic fluorinating reagent. For instance, the fluorination of ethyl phenylacetate has been achieved by first treating it with LDA in tetrahydrofuran (B95107) at -78°C, followed by the addition of N-fluorobenzenesulfonimide (NFSI). google.com Similarly, the lithium enolate of ethyl phenylacetate reacts with perchloryl fluoride (B91410) (FClO₃) to yield ethyl 2-fluoro-2-phenylacetate, although this specific reaction gave a 56% yield under the tested conditions. lookchem.com
A more common and often higher-yielding approach involves the fluorination of a silyl ketene acetal derived from the parent ester. These acetals can be directly fluorinated with reagents like Selectfluor®. researchgate.net While some methods require sensitive reagents, the fluorination of ester enol silyl ethers with perchloryl fluoride has been reported to produce the desired α-fluoro ester in good yield (83%). lookchem.com The development of various electrophilic fluorinating reagents, such as N-fluoropyridinium salts and other N-F compounds like NFSI, has significantly expanded the scope and applicability of this strategy. brynmawr.eduharvard.edu
Table 1: Electrophilic Fluorination of Ethyl Phenylacetate Precursors
| Precursor | Fluorinating Agent | Base/Additive | Yield | Reference |
|---|---|---|---|---|
| Ethyl phenylacetate Lithium Enolate | Perchloryl Fluoride (FClO₃) | LDA | 56% | lookchem.com |
| Ethyl phenylacetate Enol Silyl Ether | Perchloryl Fluoride (FClO₃) | t-BuNH₂ | 83% | lookchem.com |
| Ethyl phenylacetate | N-fluorobenzenesulfonimide (NFSI) | LDA | Not specified | google.com |
Nucleophilic Fluorination Techniques
Nucleophilic fluorination typically involves a substitution reaction where a leaving group at the α-position is replaced by a fluoride ion (F⁻). The precursor for this reaction is usually an α-halo-α-phenylacetate, such as ethyl 2-bromo-2-phenylacetate.
A common challenge in nucleophilic fluorination is the low nucleophilicity of the fluoride anion in protic solvents due to strong hydrogen bonding. rsc.org Therefore, these reactions are typically carried out in dipolar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). rsc.org Various fluoride sources can be employed, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or quaternary ammonium (B1175870) fluorides like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edursc.orgtcichemicals.com
For example, the synthesis of the analogous mthis compound has been successfully performed by reacting methyl 2-bromo-2-phenylacetate with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in acetonitrile, achieving a 68% yield. rsc.org The same transformation using silver(I) fluoride (AgF) as the fluoride source resulted in a 74% yield. rsc.org These methods are directly applicable to the corresponding ethyl ester.
Table 2: Nucleophilic Fluorination for the Synthesis of α-Fluoro Phenylacetates
| Substrate | Fluoride Source | Solvent | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-bromo-2-phenylacetate | Et₃N·3HF | MeCN | 68% | rsc.org |
| Methyl 2-bromo-2-phenylacetate | AgF / Et₃N·3HF | MeCN | 74% | rsc.org |
Deoxofluorination of Corresponding Alcohols
Deoxofluorination is a powerful method that converts a hydroxyl group into a fluorine atom. For the synthesis of this compound, the corresponding alcohol precursor is ethyl 2-hydroxy-2-phenylacetate, also known as ethyl mandelate (B1228975). matrix-fine-chemicals.combldpharm.com
A variety of reagents can effect this transformation. Diethylaminosulfur trifluoride (DAST) is a classic deoxofluorinating agent. A two-step synthesis has been described where ethyl phenylacetate is first hydroxylated to form (S)-ethyl 2-hydroxy-2-phenylacetate, which is subsequently treated with DAST to yield the fluorinated product. google.com
More modern and often more stable reagents have been developed. 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) is an effective reagent for the deoxyfluorination of alcohols. researchgate.netgoogle.com Its utility has been demonstrated in the conversion of (R)-methyl 2-hydroxy-2-phenylacetate to (R)-mthis compound in 65% yield. google.com Another proprietary reagent, AlkylFluor, has been used for the deoxyfluorination of benzyl (B1604629) (S)-mandelate to produce benzyl (R)-2-fluoro-2-phenylacetate, highlighting its effectiveness in this type of transformation. lookchem.comsigmaaldrich.comamazonaws.com
Electrochemical Fluorination Strategies
Electrochemical methods offer an alternative, often more environmentally friendly, route for fluorination. These strategies typically avoid the need for harsh chemical oxidants or fluorinating agents.
The selective electrochemical fluorination of alkyl phenylacetates, including ethyl phenylacetate, has been achieved under galvanostatic conditions in a solvent-free electrolyte medium such as triethylamine tetrahydrofluoride (Et₃N·4HF). cecri.res.in This method can achieve high selectivity for the desired monofluoro ester, with reported yields up to 87%. cecri.res.in The process involves the anodic oxidation of the substrate at the α-carbon, followed by the capture of the resulting carbocation by a fluoride ion from the electrolyte. The amount of electrical charge passed and the moisture content of the electrolyte are critical parameters that influence the product distribution. cecri.res.in Other amine-HF reagents, such as Et₄N·2HF, have also been successfully used for the electrochemical benzylic fluorination of phenylacetic acid esters. beilstein-journals.org
Catalytic Fluorination Processes (e.g., Ag-catalyzed decarboxylative fluorination)
Catalytic methods are highly desirable as they can offer high efficiency and selectivity while using only a substoichiometric amount of a catalyst. Silver-catalyzed reactions have emerged as a powerful tool for fluorination.
One notable strategy is the silver-catalyzed decarboxylative fluorination of carboxylic acids. beilstein-journals.orgnih.gov In this process, an aliphatic carboxylic acid is treated with an electrophilic fluorine source, such as Selectfluor®, in the presence of a silver(I) catalyst (e.g., AgNO₃). nih.gov The reaction proceeds via a radical mechanism initiated by single electron transfer from the silver catalyst, followed by decarboxylation and fluorine atom transfer. nih.govnih.gov This approach has been applied to the fluorodecarboxylation of α-fluoroarylacetic acids. beilstein-journals.org
Palladium catalysis has also been employed for the asymmetric fluorination of related substrates. For example, the fluorination of ethyl 2-cyano-2-phenylacetate using a chiral palladium diphosphine complex as a catalyst achieved high enantiomeric excess (93% ee). beilstein-journals.org
Reagent-Based Fluorination
This section highlights specific, widely-used fluorinating reagents and their application in the synthesis of this compound.
Selectfluor® (F-TEDA-BF₄) is a versatile and commercially available electrophilic fluorinating agent known for its stability and ease of handling. ref.ac.uk It is frequently used for the fluorination of enolates and silyl enol ethers. researchgate.net A divergent strategy for the fluorination of phenylacetic acid derivatives has been developed using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. In non-aqueous conditions, this system leads to the clean formation of α-fluoro-α-arylcarboxylic acids, which can then be esterified to the desired ethyl ester. organic-chemistry.orgorganic-chemistry.org
AlkylFluor is a deoxyfluorination reagent used to convert alcohols to alkyl fluorides. It has been specifically cited for the synthesis of benzyl (R)-2-fluoro-2-phenylacetate from benzyl (S)-mandelate. lookchem.comsigmaaldrich.com The reaction is typically heated in a solvent like dioxane with potassium fluoride as an additive, proceeding with inversion of stereochemistry. amazonaws.com
1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) is a stable and selective nucleophilic fluorinating agent primarily used for the deoxyfluorination of alcohols. researchgate.netsigmaaldrich.com It serves as a safer alternative to reagents like DAST. rsc.org A patent describes the reaction of TFEDMA with (R)-methyl 2-hydroxy-2-phenylacetate to give (R)-mthis compound in 65% yield, demonstrating its applicability for synthesizing the target compound's close analogs. google.com The byproduct, N,N-dimethyl difluoroacetamide, is water-soluble, which can simplify purification. google.com
Indirect Synthetic Routes and Derivatization
While direct fluorination methods exist, indirect routes involving functional group transformations of pre-existing molecules are often employed for the synthesis of this compound and its analogs. These methods offer versatility and control over the final product's structure.
Esterification Reactions
Esterification represents a fundamental approach to synthesizing this compound. This typically involves the reaction of 2-fluoro-2-phenylacetic acid with ethanol (B145695) in the presence of a catalyst. For instance, a solution of 2-fluoro-4-aminophenylacetic acid can be refluxed with absolute ethanol and boron trifluoride etherate to yield the corresponding ethyl ester. prepchem.com After the reaction, the mixture is concentrated, and the residue is purified to obtain the desired product. prepchem.com This method is also applicable to the synthesis of other ester derivatives by varying the alcohol used.
Another approach involves the esterification of α-fluoro-α-arylcarboxylic acids, which can be prepared through methods like the direct fluorination of silyl ketene acetals. researchgate.net These carboxylic acid precursors are then subjected to standard esterification conditions to yield the final ethyl ester product. researchgate.net
Functional Group Interconversions (e.g., hydrolysis, reduction)
Functional group interconversions are pivotal in modifying this compound and its derivatives.
Hydrolysis: The ester functional group in this compound can be hydrolyzed back to the corresponding carboxylic acid. This reaction is often stereoselective, with studies showing that cultured rat cancer cells can hydrolyze (±)-ethyl 2-fluoro-2-phenylacetate to produce carboxylic acid enriched in the R-enantiomer. researchgate.netkisti.re.kr The stereoselectivity of this hydrolysis can be influenced by the cell line used. researchgate.net For example, while many cell lines prefer the (S)-enantiomer of related compounds, rat hepatoma McA-RH7777 cells show a preference for the (R)-enantiomer. researchgate.net
Reduction: The ester group can be reduced to an alcohol. For example, ethyl 2,2-difluoro-2-phenylacetate, a related compound, can be reduced to 2,2-difluoro-2-phenylethanol (B1279243) using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under anhydrous conditions. While this specific example pertains to the difluoro analog, similar principles apply to the reduction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of derivatives of this compound. A notable application is the Negishi cross-coupling reaction, which has been used to couple ethyl bromofluoroacetate with aryl iodides to construct C(sp²)-CHF bonds under mild conditions. nih.gov This methodology allows for the direct introduction of the fluoro(ethoxycarbonyl)methyl group to an aromatic ring.
Furthermore, palladium catalysis is employed in the arylation of fluoromalonate esters. Diethyl fluoromalonate can be cross-coupled with various aryl bromides using a palladium catalyst, providing a route to α-fluoro-α-aryl esters. worktribe.com This approach has been utilized in synthesizing fluorinated arylamide derivatives with potential applications as cancer treatment drug candidates. worktribe.com
Multi-Component Reaction Sequences (e.g., Mannich reactions)
The Mannich reaction, a three-component condensation, is a versatile method for synthesizing β-amino carbonyl compounds. nih.govresearchgate.net While direct examples involving this compound as a primary substrate in a classic Mannich reaction are not extensively documented, the principles of this reaction are relevant to the synthesis of its derivatives. The reaction typically involves an aldehyde (like formaldehyde), an enolizable ketone or ester, and a primary or secondary amine. youtube.com
In a related context, the enantioselective addition of enolate equivalents to aldimines, a type of Mannich reaction, produces β-amino esters. acs.org This strategy is a key route to chiral carbamate-protected α-amino esters. acs.org Furthermore, organocatalytic enantioselective Mukaiyama–Mannich reactions of fluorinated enol silyl ethers with cyclic N-sulfonyl ketimines have been reported, showcasing the applicability of Mannich-type reactions in constructing complex fluorinated molecules. buchler-gmbh.com
Synthesis of Fluorine-Substituted Phenylacetate Derivatives
The synthesis of various fluorine-substituted phenylacetate derivatives has been a significant area of research, particularly in medicinal chemistry for developing hypnotic agents. daneshyari.complos.orgresearchgate.netnih.govresearchgate.net These syntheses often involve multi-step reaction sequences. daneshyari.complos.org For instance, novel fluorine-containing phenyl acetate (B1210297) derivatives have been prepared through a six-step reaction pathway starting from 2-bromo-fluorophenols. daneshyari.com These are first reacted with haloalkanes to form 2-bromofluorophenyl ethers, which are then converted to alkoxy fluorophenols. daneshyari.com
Another general method involves a four-step reaction to produce a range of fluorine-containing phenyl acetate derivatives. plos.orgnih.gov The introduction of fluorine atoms into the parent structure of compounds like propanidid (B1678258) is believed to enhance properties such as lipid solubility and transport across the blood-brain barrier. daneshyari.comnih.gov The strategic placement of fluorine on the phenyl ring or other parts of the molecule can significantly impact the biological activity of the resulting compounds. daneshyari.complos.org
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. For example, ethyl 2,2-difluoro-2-phenylacetate serves as a critical intermediate in the synthesis of pharmaceutical compounds, including β₂-adrenergic receptor agonists like abediterol. It is also used in the production of specialty chemicals and agrochemicals.
The compound has been employed as a stereochemical probe to study enzymatic reactions, such as the oxidative defluorination catalyzed by P450 monooxygenases. researchgate.net This research provides insights into metabolic pathways and enzymatic mechanisms. researchgate.net Furthermore, derivatives like 5-fluoro-2-methyl-3-indeneacetic acid ethyl ester are key intermediates in the synthesis of novel anti-cancer sulindac (B1681787) analogues. google.com
The versatility of this compound and related compounds as building blocks is further demonstrated by their use in the synthesis of fluorinated arylamide derivatives and other bioactive molecules. worktribe.com
Interactive Data Tables
Table 1: Examples of Reactions and Products
| Starting Material | Reagent(s) | Reaction Type | Product |
| 2-Fluoro-4-aminophenylacetic acid | Ethanol, Boron trifluoride etherate | Esterification | Ethyl 2-fluoro-4-aminophenylacetate prepchem.com |
| (±)-Ethyl 2-fluoro-2-phenylacetate | Cultured rat cancer cells | Hydrolysis | (R)-2-Fluoro-2-phenylacetic acid researchgate.net |
| Ethyl 2,2-difluoro-2-phenylacetate | LiAlH₄ or NaBH₄ | Reduction | 2,2-Difluoro-2-phenylethanol |
| Ethyl bromofluoroacetate, Aryl iodide | Palladium catalyst | Cross-Coupling | Ethyl 2-fluoro-2-arylacetate nih.gov |
Optimization of Reaction Conditions for Synthesis
The efficient synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. Key factors that significantly influence the yield, selectivity, and reaction rate include the choice of solvent, the operational temperature, and the stoichiometry of catalysts and reagents. Research into the synthesis of α-fluoro esters and related compounds has highlighted the critical interplay between these conditions.
Influence of Solvent Systems
The solvent system is a critical parameter in the synthesis of this compound, primarily in fluorination reactions, as it affects reagent solubility, reaction kinetics, and the stability of intermediates. The choice of solvent can dramatically alter the yield and selectivity of the desired product.
In the nucleophilic fluorination of α-bromo phenylacetic acid derivatives, various solvents have been investigated to determine the optimal medium for the reaction. A study optimizing the fluorination of α-bromo benzylacetic acid found that dimethoxyethane (DME) was a suitable solvent when the reaction was heated to 80 °C. rsc.org For the synthesis of mthis compound from its bromo-precursor, acetonitrile (MeCN) was used effectively. rsc.org
The polarity and coordinating ability of the solvent are crucial. In the context of catalytic enantioselective fluorination of related α-cyano acetates, a comparative study of solvents was conducted. Methanol (MeOH) provided the best results in terms of both yield and enantioselectivity, while solvents like tetrahydrofuran (THF) and acetone (B3395972) resulted in lower yields and selectivities. koreascience.kr This suggests that protic solvents may be particularly effective in stabilizing the transition state or facilitating the fluorination process in certain catalytic systems.
Electrochemical fluorination methods also demonstrate a strong dependence on the reaction medium. For instance, the electrochemical fluorination of ethyl phenylacetate has been successfully carried out in a solvent-free electrolyte medium, Et3N·4HF. cecri.res.in This approach avoids conventional solvents altogether, with the electrolyte itself serving as both the fluoride source and the reaction medium. The purity of this medium, specifically whether it has been pre-electrolysed, can impact the formation of hydrolysis byproducts. cecri.res.in
The following table summarizes the influence of different solvents on the yield of fluorination reactions for precursors of this compound.
Table 1: Effect of Solvent on Fluorination Reaction Yield
| Precursor Compound | Fluorinating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-bromo-2-phenylacetate | Et3N·3HF / K3PO4 | Acetonitrile (MeCN) | Not specified, successful synthesis | rsc.org |
| 2-Bromo-2-arylacetic acid | Et3N·3HF / K3PO4 | Dimethoxyethane (DME) | 48-53% (for methyl ester) | rsc.org |
| t-Butyl α-cyano phenylacetate | NFSI / Pd-catalyst | Methanol (MeOH) | 61 | koreascience.kr |
| t-Butyl α-cyano phenylacetate | NFSI / Pd-catalyst | Tetrahydrofuran (THF) | Lower than MeOH | koreascience.kr |
| t-Butyl α-cyano phenylacetate | NFSI / Pd-catalyst | Acetone | Lower than MeOH | koreascience.kr |
| Ethyl phenylacetate | Electrochemical (Et3N·4HF) | None (Solvent-free) | Up to 87% selectivity | cecri.res.in |
Temperature Regimes in Synthetic Transformations
Temperature is a fundamental parameter that governs the rate and selectivity of chemical reactions. In the synthesis of this compound, controlling the temperature is essential to maximize the yield of the desired product while minimizing side reactions and decomposition.
For nucleophilic fluorination reactions, elevated temperatures are often required to overcome the activation energy barrier. For example, the synthesis of 2-fluoro-2-phenylacetic acid derivatives from their bromo-analogues was conducted at 80 °C in dimethoxyethane (DME). rsc.org This indicates that a significant thermal input is necessary to facilitate the substitution of bromine with fluorine using the Et3N·3HF reagent.
Conversely, in catalytic enantioselective processes, lower temperatures can dramatically improve selectivity. In the palladium-catalyzed fluorination of a phenylacetate derivative, it was observed that decreasing the reaction temperature from room temperature to 0 °C, and further to -40 °C, led to a significant increase in enantioselectivity, achieving up to 99% ee. koreascience.kr This is a common strategy in asymmetric catalysis where lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher stereochemical control.
In the context of boron-catalyzed C-H fluorination of phenylacetic acid, a moderate temperature of 40 °C was found to be optimal in toluene. rsc.org This highlights that the ideal temperature regime is highly dependent on the specific synthetic method and catalytic system employed. Electrochemical fluorination of ethyl phenylacetate also involves specific temperature control to ensure the stability of the electrolyte and the products. cecri.res.in
Table 2: Influence of Temperature on Fluorination Reactions
| Reaction Type | Substrate | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|
| Nucleophilic Fluorination | 2-Bromo-2-arylacetic acid | 80 | Effective for synthesis in DME. | rsc.org |
| Catalytic Enantioselective Fluorination | t-Butyl α-cyano phenylacetate | Room Temp | Initial condition, lower selectivity. | koreascience.kr |
| Catalytic Enantioselective Fluorination | t-Butyl α-cyano phenylacetate | 0 | Increased enantioselectivity. | koreascience.kr |
| Catalytic Enantioselective Fluorination | t-Butyl α-cyano phenylacetate | -40 | Dramatically increased enantioselectivity (up to 99% ee). | koreascience.kr |
| Boron-Catalyzed C-H Fluorination | Phenylacetic acid | 40 | Optimal temperature for the reaction in toluene. | rsc.org |
Catalyst and Reagent Stoichiometry Effects
The stoichiometry of catalysts and reagents is a decisive factor in controlling the outcome of the synthesis of this compound. The relative amounts of the substrate, fluorinating agent, catalyst, and any additives like bases must be precisely controlled to achieve high conversion and selectivity.
In palladium-catalyzed enantioselective fluorination, the choice of the chiral palladium catalyst itself is paramount, with different ligand architectures showing varying levels of effectiveness. koreascience.kr Furthermore, the addition of a base can be crucial. In the fluorination of α-cyanomethylphosphonate, the use of a bulky organic base, 2,6-di-tert-butyl-4-methyl pyridine (B92270), was found to accelerate the reaction without significantly compromising the enantioselectivity. koreascience.kr In contrast, using a less bulky base like pyridine resulted in a decrease in enantioselectivity, likely due to its coordination to the metal center, which alters the chiral environment. koreascience.kr
For nucleophilic fluorination using Et3N·3HF, the stoichiometry of the fluorinating agent and an accompanying base like potassium phosphate (B84403) (K3PO4) is critical. A typical procedure involves using a molar excess of the fluorinating agent and a slight excess of the base relative to the substrate. For instance, the reaction of methyl 2-bromo-2-phenylacetate (0.15 mmol) used K3PO4 (0.18 mmol) and a large excess of Et3N·3HF (1.2 mmol). rsc.org This large excess of the fluoride source helps to drive the reaction to completion.
The optimization of catalyst loading is also a key consideration. In boron-catalyzed fluorination, a catalyst loading of 20 mol% was used for screening, indicating that a significant amount of catalyst may be necessary for this type of C-H activation. rsc.org The amount of the fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is typically kept in slight excess relative to the substrate to ensure complete conversion.
Table 3: Effects of Catalyst and Reagent Stoichiometry
| Reaction Type | Substrate | Catalyst/Reagent | Stoichiometry/Condition | Effect | Reference |
|---|---|---|---|---|---|
| Nucleophilic Fluorination | Methyl 2-bromo-2-phenylacetate (0.15 mmol) | K3PO4 | 1.2 equivalents (0.18 mmol) | Acts as a base to facilitate the reaction. | rsc.org |
| Nucleophilic Fluorination | Methyl 2-bromo-2-phenylacetate (0.15 mmol) | Et3N·3HF | 8 equivalents (1.2 mmol) | Large excess of fluoride source drives the reaction. | rsc.org |
| Catalytic Fluorination | α-cyanomethylphosphonate | 2,6-di-t-butyl-4-methyl pyridine | Used as a base | Accelerated the reaction without significant loss of enantioselectivity. | koreascience.kr |
| Catalytic Fluorination | α-cyanomethylphosphonate | Pyridine | 2 equivalents | Decreased enantioselectivity to 39%. | koreascience.kr |
| Boron-Catalyzed Fluorination | Phenylacetic acid | Boron Catalyst | 20 mol% | Effective catalyst loading for C-H fluorination. | rsc.org |
Stereoselective Synthesis and Chiral Properties of Ethyl 2 Fluoro 2 Phenylacetate
Enantioselective Fluorination Methodologies
The direct introduction of a fluorine atom onto a prochiral substrate in an enantioselective manner is a primary strategy for synthesizing chiral molecules like ethyl 2-fluoro-2-phenylacetate. This often involves the use of sophisticated catalyst systems or chiral auxiliaries to direct the stereochemical outcome of the fluorination reaction.
Chiral catalyst systems have emerged as powerful tools for asymmetric fluorination. Among these, planar chiral isothiourea catalysts have demonstrated high efficiency in promoting enantioselective reactions. These organocatalysts can activate carboxylic acids, such as phenylacetic acid, to form a chiral ammonium (B1175870) enolate. This intermediate then reacts with an electrophilic fluorinating agent, with the chiral catalyst environment directing the facial approach of the fluorine source, thus establishing the stereocenter with high enantioselectivity. organic-chemistry.org
For instance, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been successfully used in the enantioselective fluorination of carboxylic acids, yielding optically active α-fluoroesters in high yields and with excellent enantioselectivity. organic-chemistry.org While direct fluorination of ethyl phenylacetate (B1230308) using this specific catalyst isn't explicitly detailed, the methodology's success with parent carboxylic acids provides a strong precedent for its application. The general mechanism involves the formation of a reactive acyl ammonium intermediate from the catalyst and an activated form of the carboxylic acid (e.g., an anhydride), which then undergoes a stereoselective reaction.
Other catalyst systems, such as those based on palladium, have been employed for the asymmetric fluorination of related α-substituted esters. For example, the fluorination of ethyl 2-cyano-2-phenylacetate using a palladium catalyst with enantiopure wide-bite-angle diphosphane (B1201432) ligands achieved the product with a high enantiomeric excess of 93%. beilstein-journals.orgnih.gov This highlights the potential of transition-metal catalysis in creating the α-fluoro stereocenter in structurally similar substrates.
Table 1: Examples of Catalytic Enantioselective Fluorination
| Catalyst System | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Planar Chiral Isothiourea | Carboxylic Acids | Electrophilic (e.g., NFSI) | High (up to 97%) | organic-chemistry.org |
| Palladium/Diphosphane | Ethyl 2-cyano-2-phenylacetate | Electrophilic (e.g., NFSI) | 93% | beilstein-journals.orgnih.gov |
Note: NFSI stands for N-Fluorobenzenesulfonimide.
An alternative strategy for stereocontrol involves the use of chiral auxiliaries. In this approach, a prochiral substrate, like a phenylacetate derivative, is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary directs the fluorination to one face of the molecule, resulting in a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched fluorinated product.
Davis and co-workers pioneered the use of chiral oxazolidinones as auxiliaries for the diastereoselective fluorination of enolates. ethz.ch Using N-fluorobenzenesulfonimide (NFSI), diastereomeric ratios of up to 98.5:1.5 have been achieved. ethz.ch Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed for the highly diastereoselective alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr These methods provide access to enantiopure acids and their derivatives after the cleavage of the auxiliary, which can often be recovered. cyu.fr The stereoselectivity in these systems is often governed by the formation of a rigid chelated transition state, where interactions between the auxiliary, a metal cation, and the substrate orient the approach of the electrophile. cyu.fr
Application of Chiral Catalyst Systems (e.g., planar chiral isothiourea catalysts)
Biocatalytic and Enzymatic Transformations for Stereocontrol
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex transformations with exceptional enantio- and regioselectivity under mild conditions.
Kinetic resolution using enzymes is a widely used method for separating enantiomers. In the context of this compound, a racemic mixture of the ester can be subjected to hydrolysis by an esterase or lipase (B570770). These enzymes often exhibit a strong preference for one enantiomer, selectively hydrolyzing it to the corresponding carboxylic acid (2-fluoro-2-phenylacetic acid) while leaving the other ester enantiomer unreacted.
For example, Fluoroacetate (B1212596) Dehalogenase (FAcD) has been utilized for the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid derivatives. nih.govresearchgate.net In this process, one enantiomer is transformed into the corresponding α-hydroxy acid, allowing for the recovery of the other enantiomer as the R-fluorocarboxylic acid with high enantiomeric excess (>97% ee). nih.govresearchgate.net While this example focuses on the acid, the principle is directly applicable to the ester via subsequent esterification or by using esterases that can resolve the ester directly. Lipase-catalyzed enantioselective hydrolysis of the corresponding esters is a well-established method for obtaining enantiomerically enriched forms of α-substituted acids. tandfonline.com
Table 2: Enzymatic Kinetic Resolution of 2-Fluoro-2-phenylacetic Acid Derivatives
| Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |
|---|
Whole-cell biocatalysis can achieve highly stereoselective transformations. An approach to chiral α-fluorophenylacetic acid, the precursor acid for the target ester, involves the asymmetric decarboxylation of a prochiral substrate. It was demonstrated that microorganism-catalyzed asymmetric decarboxylation of α-fluorophenylmalonic acid could yield the (R)-enantiomer of 2-fluoro-2-phenylacetic acid. tandfonline.com
Further development led to the use of arylmalonate decarboxylase from E. coli. This enzyme acted effectively on α-fluorophenylmalonic acid, producing (R)-α-fluorophenylacetic acid in quantitative yield and with an enantiomeric excess greater than 99%. tandfonline.com The resulting enantiopure acid can then be readily esterified to produce optically pure (R)-ethyl 2-fluoro-2-phenylacetate.
Aldolases are enzymes that catalyze stereoselective aldol (B89426) addition reactions, forming new carbon-carbon bonds and up to two new stereocenters. whiterose.ac.uk While not directly producing this compound, they are crucial for creating chiral fluorinated building blocks. whiterose.ac.uknih.gov Aldolases have been shown to accept fluorinated substrates, such as fluoropyruvate, reacting them with various aldehydes to create α-fluoro-β-hydroxy carboxyl derivatives with high stereocontrol. whiterose.ac.uknih.govescholarship.org
This biocatalytic platform transforms simple organofluorine building blocks into more complex, value-added products bearing fluorine stereocenters. escholarship.org The resulting products can serve as versatile precursors for a wide range of other chiral fluorinated molecules. The development of aldolase-catalyzed reactions with fluorinated nucleophiles represents a significant advancement in the synthetic toolkit for accessing chiral organofluorines. nih.govescholarship.org
Rational Enzyme Active Site Engineering for Stereoselectivity
Rational design and engineering of enzyme active sites represent a powerful strategy for enhancing or inverting the stereoselectivity of biocatalytic transformations. frontiersin.org This approach relies on understanding the relationship between an enzyme's structure and its function to predict and introduce specific mutations that alter its catalytic properties. frontiersin.org For reactions involving chiral organofluorine compounds like this compound, rational engineering has been pivotal in developing biocatalysts with tailored stereoselectivity. researchgate.netresearchgate.net
A key methodology in rational design involves identifying amino acid residues within the active site that influence substrate binding and orientation. frontiersin.org By modifying these residues, often to reduce steric hindrance or introduce new interactions, it is possible to accommodate non-natural or bulky substrates and control the stereochemical outcome of the reaction. frontiersin.orgphys.org Computational modeling and sequence alignment with homologous enzymes that exhibit desired properties are often used to guide the site-directed mutagenesis process. frontiersin.org
One notable example involves the cytochrome P450-BM3 enzyme. While wild-type P450-BM3 catalyzes the oxidative defluorination of this compound, its stereoselectivity can be rationally engineered. researchgate.net Studies have shown that specific mutations in the active site can alter the reaction pathway and improve enantioselectivity. researchgate.netresearchgate.net For instance, by identifying key residues through computational analysis, researchers can create mutants with increased flexibility near the active site, providing the necessary space to accept bulky substrates and achieve high stereoselectivity. phys.org This approach has been successful in generating enzyme variants with unusually high (S)- or (R)-selectivity, sometimes reaching 99% enantiomeric excess (ee). phys.org
Another enzyme, fluoroacetate dehalogenase (FAcD), has been engineered for the kinetic resolution of α-fluorocarboxylic acids. researchgate.netnih.gov Through semirational design, which combines computational predictions with laboratory evolution, the FAcD from Rhodopseudomonas palustris (RPA1163) was modified to accept bulkier substrates like 2-fluoro-2-phenylacetic acid. researchgate.net This process can effectively resolve racemic mixtures to produce R-isomers of fluorocarboxylic acids with high enantiomeric excess (>97% ee). nih.gov
The table below summarizes examples of rationally engineered enzymes for improved stereoselectivity in reactions related to α-fluorinated phenylacetic acid derivatives.
| Enzyme | Wild-Type/Mutant | Substrate | Reaction Type | Key Finding |
| Alcohol Dehydrogenase (ADH) | Mutant (P84 substitution) | Diaryl ketone (bulky substrate) | Stereoselective transformation | Mutants gained active site flexibility, leading to high (S)- and (R)-selectivity (99% ee) phys.org |
| Fluoroacetate Dehalogenase (FAcD) | Engineered RPA1163 | (RS)-2-fluoro-2-phenylacetic acid derivatives | Kinetic resolution | Transformation to (R)-isomers with >97% ee and high yields (58-97%) researchgate.netnih.gov |
| Cytochrome P450-BM3 | Engineered Variants | This compound | Oxidative defluorination | Active site mutations alter reaction pathways and enhance stereoselectivity researchgate.net |
Diastereoselective Synthesis of Fluorinated Derivatives
The diastereoselective synthesis of fluorinated compounds is crucial for creating complex molecules with multiple stereocenters, which are often essential for pharmaceutical applications. Starting from chiral precursors like this compound or related structures, various methods have been developed to control the formation of new stereocenters relative to the existing fluorine-bearing carbon.
One significant area of research is the diastereoselective reduction of fluorinated ketones and keto esters using biocatalysts like baker's yeast. researchgate.net Yeast-mediated reductions of α-monofluoro-β-keto esters have been shown to proceed with high diastereoselectivity, yielding optically active fluorinated hydroxy esters. researchgate.net This approach provides a valuable route to chiral building blocks used in the synthesis of natural products. researchgate.net
Another powerful method is the Reformatsky-type aza-Darzens reaction. The reaction between ethyl dibromofluoroacetate and imines, using zinc metal in acetonitrile (B52724), yields 2-fluoroaziridine-2-carboxylates with high diastereoselectivity. nih.gov This reaction proceeds chemoselectively to form the aziridine (B145994) ring structure without forming other potential products like β-lactams. nih.gov The resulting fluorinated aziridines are valuable intermediates for synthesizing α-fluoro-α- or β-amino acids. nih.gov
Furthermore, cytochrome P450 enzymes have been utilized in creating fluorinated derivatives. researchgate.net The enzymatic oxidation of ethyl 2-phenyl acetate (B1210297) can be directed to the alpha position, and subsequent stereoselective fluorination can lead to products like this compound. google.com P450-catalyzed reactions on chiral organofluorines, such as this compound, can lead to hydroxylated derivatives where the stereochemistry of the new functional group is controlled by the enzyme's active site. researchgate.net This process can involve hydroxylation at the α-site or at the remote phenyl group, demonstrating the enzyme's ability to control regioselectivity and diastereoselectivity. researchgate.net
The table below details findings from studies on the diastereoselective synthesis of fluorinated derivatives.
| Starting Material | Reagent/Catalyst | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| α-Monofluoro-β-keto esters | Baker's Yeast | Fluorinated hydroxy esters | High diastereoselectivity | researchgate.net |
| Ethyl dibromofluoroacetate and Imines | Zinc metal | 2-Fluoroaziridine-2-carboxylates | 85:15 | nih.gov |
| Ethyl 2-phenyl acetate | P450 enzyme system | This compound | Stereoselective fluorination | google.com |
| This compound | P450-BM3 | Hydroxylated derivatives | Diastereoselective hydroxylation | researchgate.net |
Reaction Mechanisms and Reactivity Profile of Ethyl 2 Fluoro 2 Phenylacetate
Mechanistic Elucidation of Fluorination Reactions
The synthesis of α-fluoro-α-arylcarboxylic acids and their esters, such as ethyl 2-fluoro-2-phenylacetate, is a critical area of organic synthesis due to the prevalence of this motif in bioactive molecules. researchgate.net Direct electrophilic fluorination is one of the most common strategies. juniperpublishers.com
The mechanism typically involves the generation of an enolate or a silyl (B83357) ketene (B1206846) acetal (B89532) from the parent ester, ethyl phenylacetate (B1230308). This nucleophilic intermediate then attacks an electrophilic fluorine source, such as Selectfluor (F-TEDA-BF4). organic-chemistry.org The reaction proceeds through a transition state where the C-F bond is formed. The choice of reaction conditions, including the base and solvent, is crucial to optimize the yield and minimize side reactions. researchgate.net For instance, the fluorination of ethyl 2-cyano-2-phenylacetate has been achieved with high enantiomeric excess using a palladium catalyst, highlighting the potential for stereoselective methods. beilstein-journals.org
Alternative strategies include nucleophilic fluorination, although this is less common for this specific transformation. researchgate.net
Table 1: Common Methods for α-Fluorination of Phenylacetate Derivatives
| Method | Precursor | Fluorinating Agent | Key Features |
| Electrophilic Fluorination | Ethyl phenylacetate (enolate) | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Direct C-F bond formation on a pre-formed nucleophile. juniperpublishers.comorganic-chemistry.org |
| Electrophilic Fluorination | Silyl Ketene Acetal of Ethyl Phenylacetate | Selectfluor | Involves an intermediate that can be isolated before fluorination. researchgate.net |
| Palladium-Catalyzed Fluorination | α-ketoesters | Electrophilic Fluorine Source | Allows for enantioselective synthesis through chiral ligands. beilstein-journals.org |
Oxidative Defluorination Mechanisms
This compound has been instrumental as a stereochemical probe for investigating the oxidative defluorination mechanisms of chiral organofluorine compounds. brynmawr.eduacs.orgresearchgate.net The carbon-fluorine bond is exceptionally strong, making its cleavage a significant challenge. researchgate.net However, enzymatic systems, particularly cytochrome P450 monooxygenases, have been shown to catalyze this difficult transformation. brynmawr.eduresearchgate.net
Research utilizing the enzyme Cytochrome P450-BM3 has revealed that it can catalyze the oxidative defluorination of this compound. brynmawr.eduacs.orgresearchgate.net P450 enzymes are heme-containing monooxygenases that are well-known for their ability to oxidize a vast array of substrates, typically by activating molecular oxygen. nih.govmdpi.com The catalytic cycle of P450s involves the transfer of electrons from a redox partner, like NAD(P)H, to the heme iron, enabling the activation of O2. mdpi.com In the case of this compound, this enzymatic machinery initiates two distinct oxidative defluorination pathways. brynmawr.eduresearchgate.net
Studies have demonstrated that P450-BM3 facilitates two competing oxidative defluorination routes for this compound:
α-Site Hydroxylation: The enzyme catalyzes the direct hydroxylation of the carbon atom bearing the fluorine atom (the α-site). brynmawr.eduacs.orgresearchgate.net This forms a highly unstable α-fluoro-α-hydroxy intermediate (a fluorohydrin). researchgate.net This intermediate spontaneously eliminates hydrogen fluoride (B91410) (HF) to yield the corresponding α-keto ester, ethyl 2-oxo-2-phenylacetate. researchgate.net This ketone product can then be further reduced by other enzymes, such as glucose dehydrogenase, to produce ethyl mandelate (B1228975). researchgate.net
Remote Phenyl Group Hydroxylation: In a more unusual mechanism, the P450 enzyme hydroxylates the remote phenyl ring of the substrate. brynmawr.eduacs.orgresearchgate.net This hydroxylation leads to the formation of an unstable intermediate which, through a series of electronic rearrangements, also results in the cleavage of the C-F bond. researchgate.net This discovery highlights a novel pathway for remote C-F bond activation, where the initial oxidation event occurs at a site distant from the fluorine atom. brynmawr.eduacs.org
These dual pathways were elucidated through a combination of intermediate identification, chemical mimic experiments, and deuterium (B1214612) insertion studies. brynmawr.eduresearchgate.net
Table 2: P450-BM3 Catalyzed Oxidative Defluorination of this compound
| Pathway | Initial Oxidation Site | Key Intermediate | Final Defluorinated Product (after reduction) |
| α-Site Hydroxylation | α-Carbon | Ethyl 2-fluoro-2-hydroxy-2-phenylacetate | Ethyl (R)-2-hydroxy-2-phenylacetate |
| Remote Phenyl Group Hydroxylation | Phenyl Ring | Hydroxylated phenyl intermediate | Ethyl 2-(hydroxyphenyl)acetate derivatives |
P450-Catalyzed Pathways
Nucleophilic Substitution Reactions
The α-fluoro ester can undergo nucleophilic substitution reactions, though the reactivity is influenced by the nature of the nucleophile and the reaction conditions. organic-chemistry.org In principle, substitution can occur at two main positions: the carbonyl carbon (acyl substitution) or the α-carbon.
Given the presence of a fluorine atom, which is typically a poor leaving group in S_N2 reactions on sp³-hybridized carbons, substitution at the α-carbon is challenging. organic-chemistry.org However, under specific catalytic conditions, such as those employing palladium complexes, C-C bond formation at the α-position of similar compounds has been achieved. acs.org For example, the palladium-catalyzed arylation of ethyl 2-(diphenylphosphoryl)-2-fluoroacetate with iodobenzene (B50100) demonstrates that the α-carbon can be functionalized. acs.org
More commonly, nucleophilic attack occurs at the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group. This is a standard ester reaction (e.g., transesterification, amidation) and is not unique to the fluorinated nature of the molecule, although the α-fluoro substituent can influence the reaction rate.
Reductive Transformations
This compound is susceptible to reduction by common reducing agents. The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to 2-fluoro-2-phenyl-1-ethanol. This reaction proceeds via the typical mechanism for ester reduction, involving nucleophilic attack of a hydride ion on the carbonyl carbon.
This transformation is analogous to the reduction of the similar compound, ethyl 2,2-difluoro-2-phenylacetate, which is known to be reduced to 2,2-difluoro-2-phenylethanol (B1279243).
Degradation Pathways and Stability
The stability of this compound is a key consideration for its storage and application. The primary degradation pathways include enzymatic and chemical processes.
Enzymatic Degradation: As detailed in section 4.2, cytochrome P450 enzymes can initiate the degradation of the molecule through oxidative defluorination. brynmawr.eduresearchgate.net This represents a significant metabolic pathway in biological systems. researchgate.net The degradation of phenylacetate derivatives, in general, is a known metabolic process in many organisms, often initiated by ligation to coenzyme A or by hydroxylation. ethz.ch
Chemical Degradation (Hydrolysis): Like most esters, this compound is susceptible to hydrolysis under either acidic or basic conditions. This reaction cleaves the ester bond to yield 2-fluoro-2-phenylacetic acid and ethanol (B145695). The rate of hydrolysis is dependent on pH and temperature. The intrinsic stability of the molecule can be evaluated through stress testing, which involves exposing the compound to harsh conditions (e.g., heat, humidity, light, acid, base) to identify potential degradation products and pathways. europa.eu
The presence of the fluorine atom generally increases the stability of the molecule compared to its non-fluorinated analog, ethyl phenylacetate, particularly towards certain metabolic pathways, but the fundamental reactivity of the ester group remains.
Spontaneous Aerobic Oxidation
The spontaneous, non-enzymatic aerobic oxidation of this compound is not extensively detailed in publicly available scientific literature. However, the reactivity of structurally related compounds provides insight into potential degradation pathways. For instance, compounds with an activated α-hydrogen, such as ethyl 2-phenyl-2-(thiazol-2-yl)acetate, have been observed to undergo slow air oxidation when left open to the atmosphere. This process is hypothesized to proceed through the natural enolization of the ester, followed by the trapping of atmospheric oxygen to form a hydroperoxide intermediate. This intermediate could then undergo further reactions, such as homolytic cleavage, to yield hydroxylated products. While this provides a potential model, specific studies on the spontaneous aerobic oxidation of this compound are required for confirmation.
Metabolic Stability in In Vitro and Animal Models
The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like the cytochrome P450 (P450) family. google.commdpi.com The metabolism of this compound has been specifically investigated using it as a stereochemical probe for P450-catalyzed oxidative defluorination, providing significant insights into its biotransformation. acs.orgacs.orgresearchgate.net
Research utilizing the enzyme P450-BM3, a bacterial cytochrome P450 often used as a model for mammalian drug metabolism, has identified two primary oxidative metabolic pathways for this compound. acs.orgacs.org
α-Site Hydroxylation: The primary metabolic attack occurs at the α-carbon, the same carbon atom bonded to the fluorine. This enzymatic hydroxylation results in the formation of a highly unstable hemiacetal-like intermediate (ethyl 2-fluoro-2-hydroxy-2-phenylacetate). This intermediate spontaneously undergoes elimination of hydrogen fluoride (defluorination) to yield the corresponding keto-ester, Ethyl 2-oxo-2-phenylacetate. acs.orgresearchgate.net
Remote Phenyl Group Hydroxylation: A secondary metabolic pathway involves the hydroxylation of the aromatic phenyl ring at a position remote from the ester and fluorine atom. acs.orgacs.org
Beyond these P450-mediated oxidations, another key metabolic reaction for an ester compound is hydrolysis. Esterase enzymes, present in various tissues such as the liver and in blood plasma, can catalyze the cleavage of the ethyl ester bond. acs.org This hydrolysis would convert this compound into its corresponding carboxylic acid, 2-fluoro-2-phenylacetic acid, and ethanol. The resulting 2-fluoro-2-phenylacetic acid can then be subject to further metabolic transformations or excretion. mdpi.comnih.gov
The metabolic fate of this compound is therefore a combination of oxidation and hydrolysis, with the specific pathways and their rates varying between different biological systems (e.g., species, tissue types). amazonaws.com
Table 1: Identified Metabolic Pathways of this compound
| Pathway | Enzyme Class (Example) | Initial Metabolite | Description |
| α-Hydroxylation & Defluorination | Cytochrome P450 (P450-BM3) | Ethyl 2-oxo-2-phenylacetate | Enzymatic oxidation at the fluorine-bearing carbon, followed by spontaneous loss of hydrogen fluoride. acs.orgacs.orgresearchgate.net |
| Aromatic Hydroxylation | Cytochrome P450 (P450-BM3) | Hydroxylated Phenyl Derivatives | Oxidation of the phenyl ring at a remote position. acs.orgacs.org |
| Ester Hydrolysis | Esterases | 2-fluoro-2-phenylacetic acid | Cleavage of the ethyl ester bond to form the corresponding carboxylic acid and ethanol. |
Radical Processes in Reactions
This compound and its derivatives can participate in reactions involving radical intermediates, both in biological and synthetic contexts.
The enzymatic action of cytochrome P450 itself involves radical mechanisms. google.com The catalytic cycle of P450 enzymes generates a highly reactive iron-oxo species that can abstract a hydrogen atom from a substrate, creating a carbon-centered radical intermediate which then reacts further to form the hydroxylated product. acs.org Therefore, the metabolic oxidation of this compound at both the α-carbon and the phenyl ring proceeds via radical intermediates. acs.orgresearchgate.net
In synthetic chemistry, the compound has been shown to undergo radical reactions under specific conditions. For example, the bromination of the phenyl ring of this compound can be achieved using N-bromosuccinimide (NBS) under illumination from a mercury lamp, a process indicative of a free-radical substitution mechanism on the aromatic ring. dcu.ie
Furthermore, the corresponding carboxylic acid, 2-fluoro-2-phenylacetic acid, readily undergoes decarboxylative cross-coupling reactions. acs.org These reactions, often promoted by photoredox catalysis, proceed through the single-electron oxidation of the carboxylate to form a carboxyl radical. This radical rapidly loses carbon dioxide to generate an α-fluoro-α-phenylmethyl radical, which can then be trapped by various coupling partners to form new carbon-carbon bonds. The distinct reactivity of the α-fluoro acid compared to its non-fluorinated parent compound is rationalized by its electrochemical properties. acs.org The generation of carbon-centered radicals via methods like the decomposition of organic peroxides is a well-established strategy for initiating addition reactions. sci-hub.se
Catalysis in the Chemistry of Ethyl 2 Fluoro 2 Phenylacetate
Organocatalysis in Synthesis and Transformations
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Dynamic Kinetic Asymmetric Transformation (DyKAT) represents a sophisticated application of this strategy, enabling the conversion of a racemic mixture into a single enantiomer of a product with high efficiency. rsc.orgnih.govresearchgate.net
In a notable example, an organocatalytic DyKAT provides access to enantiomerically enriched pyranone compounds, which are valuable chiral building blocks. orgsyn.org This process involves the reaction of a lactol with phenylacetic anhydride. Commercially available organocatalysts, such as levamisole (B84282) or (+)-benzotetramisole, are used to prepare chiral phenylacetate (B1230308) derivatives at room temperature. orgsyn.org For instance, the use of levamisole can yield (S)-5-oxo-5,6-dihydro-2H-pyran-2-yl 2-phenylacetate with a 76% yield and 96% enantiomeric excess (ee). orgsyn.org This transformation highlights the ability of organocatalysts to orchestrate a racemization and a kinetic resolution in a single pot, providing a streamlined route to chiral molecules. nih.govorgsyn.org
| Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| Levamisole (10 mol%) | (S)-5-oxo-5,6-dihydro-2H-pyran-2-yl 2-phenylacetate | 76% | 96.0% |
| (+)-Benzotetramisole (2 mol%) | (S)-5-oxo-5,6-dihydro-2H-pyran-2-yl 2-phenylacetate | Good | High |
Transition Metal Catalysis
Transition metals are workhorses in catalytic organic synthesis due to their variable oxidation states and ability to coordinate with organic substrates, enabling unique bond formations.
Palladium-Catalyzed Processes
Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of ethyl 2-fluoro-2-phenylacetate, palladium-catalyzed reactions are crucial for both its synthesis and further functionalization.
One key synthetic route is the enantioselective fluorination of α-cyanoacetates. Van Leeuwen and coworkers developed a method using new enantiopure wide-bite-angle diphosphanes as ligands for a palladium catalyst. beilstein-journals.org This system, when applied to the fluorination of ethyl 2-cyano-2-phenylacetate using an electrophilic fluorine source, yielded the product with a high enantiomeric excess of 93%. beilstein-journals.org
Another significant application is in cross-coupling reactions. Research has demonstrated that palladium can catalyze the Negishi cross-coupling of ethyl bromofluoroacetate with aryl iodides to construct the C(sp²)–CHF bond under mild conditions, providing a direct route to this compound and its derivatives. researchgate.net This highlights the power of palladium to forge the critical carbon-fluorine bond.
| Reaction Type | Precursor | Catalyst System | Key Feature |
| Asymmetric Fluorination | Ethyl 2-cyano-2-phenylacetate | Pd-catalyst with wide-bite-angle diphosphane (B1201432) ligand | High enantioselectivity (93% ee) beilstein-journals.org |
| Cross-Coupling | Ethyl bromofluoroacetate and Aryl iodide | Palladium catalyst | Forms C(sp²)-CHF bond under mild conditions researchgate.net |
Copper-Catalyzed Reactions
Copper catalysts offer a cost-effective and efficient alternative for various transformations. In the chemistry of fluorinated esters, copper-catalyzed reactions have been developed for both fluorination and alkylation.
One innovative method involves the copper-catalyzed formal carbene migratory insertion into olefinic C=C bonds. researchgate.net However, in reactions with ethyl 2-diazo-2-phenylacetate, this specific carbene migratory insertion was not observed, indicating substrate-specific limitations. researchgate.net
A more successful application is the copper-catalyzed monofluoroalkylation of allyl phosphates. This reaction utilizes ethyl 2-fluoro-2-(trimethylsilyl)acetate as a nucleophilic source to couple with various allyl phosphates. The process is efficient under mild, ligand-free conditions, using copper thiophene-2-carboxylate (B1233283) (CuTC) as the catalyst, and provides monofluoroalkylation products in high yields. beilstein-journals.org Furthermore, copper catalysis has been employed in the asymmetric fluorination of α-diazoesters to produce α-fluoroesters with enantiomeric excesses up to 95%, using chiral bis(oxazoline) ligands. beilstein-journals.org
| Reaction Type | Fluorinated Reagent | Catalyst | Outcome |
| Monofluoroalkylation | Ethyl 2-fluoro-2-(trimethylsilyl)acetate | CuTC | High yield of allyl monofluoroalkylated products beilstein-journals.org |
| Asymmetric Fluorination | α-Diazoesters | [Cu(OTf)]₂·PhMe with chiral bis(oxazoline) ligand | High enantioselectivity (up to 95% ee) for α-fluoroesters beilstein-journals.org |
Gold-Mediated Functionalization
Gold catalysis has gained prominence for its unique ability to activate alkynes, allenes, and other unsaturated systems. chim.itrsc.org While direct gold-catalyzed transformations of this compound are not extensively documented, related reactions provide insight into potential applications. For instance, gold complexes like IPrAuCl can catalyze the reaction of ethyl diazoacetate with naphthalene, leading to products from the formal insertion of the carbene group into a C–H bond. beilstein-journals.org This suggests that gold carbenes, which could potentially be formed from a precursor like ethyl 2-diazo-2-phenylacetate, are reactive species for C-H functionalization. rsc.orgbeilstein-journals.org Research has also been conducted on the gold-catalyzed reactions of the closely related compound, ethyl 2-fluoro-2-nitro-2-phenylacetate. tdx.cat The unique reactivity of gold catalysts, particularly in carbene transfer reactions, suggests a promising but still developing area for the functionalization of this compound. beilstein-journals.orguni-heidelberg.de
Rhodium-Catalyzed Transformations
Rhodium catalysts are exceptionally effective in C–H activation and annulation reactions. yale.edu While specific examples detailing the rhodium-catalyzed transformation of this compound are scarce in the surveyed literature, the broader context of rhodium catalysis offers potential pathways. For example, rhodium(III) has been used to catalyze the synthesis of spiroquinoxalinones from 3-arylquinoxalin-2(1H)-ones and alkynes via a C–H functionalization and [3+2] annulation sequence. yale.edu In a different application, rhodium complexes are used for the formylation of alkyl chlorides. nih.gov Although direct applications to this compound were not found, the development of chiral-at-rhodium catalysts for asymmetric fluorination of related β-ketoesters has been explored, achieving moderate enantioselectivity. uni-marburg.de This indicates an emerging potential for rhodium in the stereocontrolled synthesis of fluorinated compounds.
Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a valuable technique for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase. This method is particularly well-suited for fluorination reactions where an inorganic fluoride (B91410) salt (soluble in the aqueous phase) needs to react with an organic substrate.
The asymmetric electrophilic fluorination of carbonyl compounds can be effectively achieved using chiral phase-transfer catalysts. In the case of precursors to this compound, such as α-cyano phenylacetate derivatives, cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been used as catalysts. researchgate.net These catalysts facilitate the transfer of the enolate from the organic phase to react with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). This methodology has been shown to produce α-cyano-α-fluoro esters in high yields with moderate enantioselectivity. researchgate.net The use of a multicomponent catalytic system involving a copper(I) complex and an anionic phase-transfer catalyst has also been reported for the fluorination of C-H bonds. beilstein-journals.org
| Catalyst Type | Substrate Type | Fluorinating Agent | Key Feature |
| Chiral Quaternary Ammonium Salt | α-Cyano Phenylacetate | N-fluorobenzenesulfonimide (NFSI) | Asymmetric fluorination under biphasic conditions researchgate.net |
| Anionic Phase-Transfer Catalyst | Aliphatic C-H bonds | Selectfluor | Part of a multicomponent Cu(I) system beilstein-journals.org |
Biocatalysis and Enzymatic Catalysis
The application of biocatalysis in the chemistry of organofluorine compounds represents a significant advancement towards greener and more selective synthetic methodologies. Enzymes, operating under mild conditions, offer remarkable chemo-, regio-, and stereoselectivity, which is particularly valuable for the synthesis of chiral molecules like this compound and its derivatives. Research in this area has focused on enzymatic kinetic resolution, asymmetric synthesis, and the use of fluorinated substrates to probe enzymatic mechanisms.
Detailed Research Findings
Biocatalytic approaches have been successfully employed for the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid and its esters. Lipases and dehalogenases are among the most studied enzymes for these transformations.
Enzymatic Kinetic Resolution with Dehalogenases and Lipases
Fluoroacetate (B1212596) dehalogenase (FAcD) has proven to be an effective biocatalyst for the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid derivatives. nih.gov In one study, FAcD from Rhodopseudomonas palustris (RPA1163) was used to transform (RS)-2-fluoro-2-phenylacetic acid derivatives. researchgate.net The enzyme selectively processes one enantiomer, allowing for the separation of the remaining R-isomer with high enantiomeric excess. nih.govresearchgate.net This process yields both the desired R-fluorocarboxylic acids and (R)-2-hydroxy-2-phenylacetic acid derivatives. nih.gov
Lipase-catalyzed enantioselective hydrolysis is another key strategy. tandfonline.com For instance, the hydrolysis of esters derived from 2-fluoro-2-arylacetic acids has been achieved using various lipases, demonstrating the potential for producing enantiomerically enriched forms of the acid. mdpi.com Similarly, porcine pancreatic lipase (B570770) (PPL) has been used for the asymmetric hydrolysis of related 2-aryl-2-fluoromalonate esters, which are precursors to enantiopure 2-fluoro-2-phenylacetic acid. worktribe.com
The following tables summarize key findings in the enzymatic resolution of 2-fluoro-2-phenylacetic acid and related compounds.
Table 1: Kinetic Resolution of 2-Fluoro-2-phenylacetic Acid Derivatives by Fluoroacetate Dehalogenase (FAcD)
| Enzyme | Substrate | Conversion (%) | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|---|
| FAcD | (RS)-2-fluoro-2-phenylacetic acid derivatives | 50 | R-fluorocarboxylic acids | 58-97 | >97 | nih.gov |
Table 2: Asymmetric Synthesis and Hydrolysis via Biocatalysis
| Enzyme | Reaction | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield | Reference |
|---|---|---|---|---|---|---|
| Arylmalonate decarboxylase | Asymmetric decarboxylation | α-fluorophenylmalonic acid | (R)-α-fluorophenylacetic acid | >99 | Quantitative | tandfonline.com |
| Porcine Pancreatic Lipase (S-PPL) | Asymmetric hydrolysis | 2-aryl-2-fluoromalonate esters | 1-(O)-benzyl-2-aryl-2-fluoro-1,3-propanediol | Good | Not specified | worktribe.com |
Role in Elucidating Enzymatic Mechanisms
This compound has also served as a critical tool for mechanistic studies in biocatalysis. It has been used as a stereochemical probe to investigate the oxidative defluorination mechanisms of Cytochrome P450 enzymes. researchgate.netresearchgate.net In studies with P450-BM3, this compound helped uncover two distinct oxidative defluorination pathways: one involving hydroxylation at the α-carbon and another involving hydroxylation at the remote phenyl group. researchgate.netresearchgate.net These findings provide valuable insights into how P450 monooxygenases process fluorinated substrates, which is crucial for developing future biocatalytic systems for defluorination or targeted C-H functionalization. researchgate.net
Enzymatic Synthesis and Related Transformations
Beyond resolution, biocatalysis offers routes for the asymmetric synthesis of fluorinated building blocks. An efficient synthesis of (R)-2-fluoro-2-phenylacetic acid was developed using an arylmalonate decarboxylase enzyme expressed in E. coli. This method achieved a quantitative yield and an enantiomeric excess greater than 99%. tandfonline.comworktribe.com
Additionally, research has explored the enzymatic reduction of 2-fluoro-2-phenylacetate using Carboxylic acid reductase (Car) enzymes, which convert carboxylic acids to aldehydes, further expanding the synthetic utility of biocatalysis in producing diverse organofluorine compounds. escholarship.org
Structure Activity Relationship Studies for Ethyl 2 Fluoro 2 Phenylacetate Derivatives
Rational Design and Synthesis of Fluorine-Substituted Phenylacetate (B1230308) Analogs
The rational design of fluorine-substituted phenylacetate analogs is a strategic approach in medicinal chemistry aimed at enhancing pharmacological properties. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govdaneshyari.com Researchers hypothesize that adding fluorine to the core structure of compounds like propanidid (B1678258) could lead to faster recovery times in anesthesia. researchgate.net The primary goal is often to create "soft drugs," which are designed to be metabolized quickly and predictably, allowing for precise control over their effects and rapid recovery. daneshyari.com
The synthesis of these analogs is typically achieved through multi-step reaction pathways. A common method begins with commercially available phenols, which are reacted with glyoxylic acid to form 2-hydroxy-phenylacetic acid derivatives. nih.gov These intermediates then undergo reduction, often using stannous chloride, followed by esterification with various alcohols to produce a range of phenylacetate esters. nih.gov Finally, these esters are reacted with reagents like 2-chloro-N,N-diethylacetamide to yield the target fluorine-containing phenylacetate derivatives. nih.govplos.org An alternative approach for synthesizing α,α-difluorinated phenylacetate derivatives involves the use of hypervalent iodine reagents, such as iodotoluene difluoride, which react with diazoacetate derivatives to install the gem-difluoro group. organic-chemistry.orgacs.org This method is notable for being metal-free and proceeding rapidly under mild conditions. organic-chemistry.org
Impact of Structural Modifications on Chemical Reactivity and Stability
Structural modifications, particularly the introduction of fluorine, have a profound impact on the chemical reactivity and stability of phenylacetate derivatives. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, with a bond energy of approximately 108 kcal/mol, rendering it highly stable and generally inert under most biological conditions. acs.org This inherent stability is a key reason for fluorine's use in drug design to block metabolic pathways at specific sites. acs.org
Applications as Chemical Probes and Building Blocks
Ethyl 2-fluoro-2-phenylacetate and its analogs serve as powerful stereochemical probes for elucidating complex enzymatic mechanisms. brynmawr.eduacs.org Due to the unique properties of the fluorine atom at a chiral center, these molecules can provide detailed insights into reaction pathways that would otherwise be difficult to observe. brynmawr.eduresearchgate.net
Notably, this compound has been instrumental in studying the oxidative defluorination mechanisms of cytochrome P450 enzymes, such as P450-BM3. brynmawr.eduacs.orgresearchgate.net Research using this probe has revealed two distinct oxidative defluorination pathways catalyzed by this enzyme: one involving hydroxylation at the α-carbon (the carbon bearing the fluorine) and another involving hydroxylation at the remote phenyl group. brynmawr.eduacs.org The use of this chiral probe, combined with techniques like intermediate trapping and deuterium (B1214612) labeling, has provided definitive evidence for these unusual enzymatic mechanisms. brynmawr.eduresearchgate.net Similarly, α-fluorophenylacetic acid has been described as an excellent probe for investigating the catalytic mechanism of fluoroacetate (B1212596) dehalogenase. researchgate.netresearchgate.net The observed inversion of configuration during the enzymatic reaction when using chiral substituted substrates helped to rule out certain proposed mechanisms, such as a double-inverting Walden process. researchgate.net
The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. google.com this compound and its derivatives are valuable precursors for creating novel drug fragments due to the beneficial properties conferred by the fluorine atom. escholarship.org Fluorination can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter the acidity (pKa) of nearby functional groups, which can lead to stronger binding interactions with target proteins. daneshyari.comresearchgate.netnih.gov
The phenylacetate scaffold itself is a common motif in bioactive molecules. By using fluorinated versions like this compound as building blocks, medicinal chemists can systematically explore the impact of fluorine substitution on biological activity. google.comacs.org For example, research on sedative/hypnotic agents involved synthesizing a series of fluorine-containing phenyl acetate (B1210297) derivatives to test the hypothesis that fluorination would lead to drugs with rapid onset and clear-headed recovery. researchgate.net The systematic synthesis and evaluation of these analogs, with fluorine introduced at various positions, allows for the development of structure-activity relationships that guide the design of more potent and selective drug candidates. nih.govdaneshyari.com
Data Tables
Table 1: Hypnotic Activities of Selected Fluorine-Substituted Phenyl Acetate Derivatives in Mice. Data sourced from a study on ultra-short recovery sedative/hypnotic agents. plos.org
| Compound | Substitution Position | Duration of LORR (s) (Mean ± SD) |
| Propanidid | Parent Structure | 89.6 ± 18.2 |
| AZD3043 | Parent Structure | 63.8 ± 8.5 |
| 5g | Trifluoropropyl group on R₂ | 44.8 ± 2.1 |
| 5j | Trifluoro-2-propyl group on R₂ | 59.1 ± 7.4 |
LORR: Loss of Righting Reflex. R₂ refers to the ester portion of the molecule.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific atoms like fluorine.
In the ¹H NMR spectrum of Ethyl 2-fluoro-2-phenylacetate, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different types of protons can be distinctly identified. The phenyl group (C₆H₅) protons typically appear as a multiplet in the aromatic region, approximately between δ 7.35 and 7.52 ppm. dcu.ie The most characteristic signal is the proton on the α-carbon (the carbon bonded to both the fluorine and the phenyl group), which appears as a doublet due to coupling with the adjacent fluorine atom. This doublet is observed at approximately δ 5.78 ppm with a large coupling constant (JH-F) of about 47.8 Hz. dcu.ie The ethyl ester group exhibits two signals: a quartet corresponding to the methylene (B1212753) protons (OCH₂) around δ 4.14-4.34 ppm, and a triplet for the terminal methyl protons (CH₃) at approximately δ 1.26 ppm, with a typical coupling constant (J) of 7.1 Hz. dcu.ie
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Phenyl (C₆H₅) | 7.35 - 7.52 | Multiplet (m) | - |
| Methine (CHF) | 5.78 | Doublet (d) | JH-F = 47.8 |
| Methylene (OCH₂) | 4.14 - 4.34 | Multiplet (m) | J = 7.1 |
| Methyl (CH₃) | 1.26 | Triplet (t) | J = 7.1 |
Data derived from a doctoral thesis where the compound was synthesized and characterized. dcu.ie
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the signals are influenced by the attached fluorine atom, resulting in splitting. The carbonyl carbon (C=O) of the ester group appears as a doublet at approximately δ 168.66 ppm with a carbon-fluorine coupling constant (²JC-F) of 27.4 Hz. dcu.ie The α-carbon (CHF), being directly bonded to the fluorine, shows a large coupling constant (¹JC-F) of about 185.3 Hz and resonates as a doublet around δ 89.45 ppm. dcu.ie The carbons of the phenyl ring appear in the typical aromatic region (δ 126-135 ppm), with the ipso-carbon (the one attached to the CHF group) showing a doublet at δ 134.36 ppm (²JC-F = 20.4 Hz) and another phenyl carbon showing a smaller coupling at δ 126.74 ppm (³JC-F = 6.0 Hz). dcu.ie The ethyl group carbons are observed at approximately δ 61.94 ppm for the methylene carbon (OCH₂) and δ 14.13 ppm for the methyl carbon (CH₃). dcu.ie
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Carbonyl (C=O) | 168.66 | Doublet (d) | ²JC-F = 27.4 |
| Methine (CHF) | 89.45 | Doublet (d) | ¹JC-F = 185.3 |
| Phenyl (ipso-C) | 134.36 | Doublet (d) | ²JC-F = 20.4 |
| Phenyl (other C) | 126.74 - 129.68 | Multiplets | JC-F up to 6.0 |
| Methylene (OCH₂) | 61.94 | Singlet (s) | - |
| Methyl (CH₃) | 14.13 | Singlet (s) | - |
Data derived from a doctoral thesis where the compound was synthesized and characterized. dcu.ie
The ¹⁹F NMR spectrum is a simple yet definitive tool for characterizing fluorinated organic compounds. For this compound, the spectrum shows a single signal, which appears as a doublet due to coupling with the α-proton. This signal is reported at a chemical shift of approximately δ -179.77 ppm to δ -180.3 ppm when referenced against a standard, with a coupling constant (JH-F) of about 47.9 Hz, consistent with the splitting observed in the ¹H NMR spectrum. dcu.ieamazonaws.com
Table 3: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃
| Fluorine Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| C-F | -179.77 | Doublet (d) | JH-F = 47.9 |
Data derived from a doctoral thesis where the compound was synthesized and characterized. dcu.ie
¹³C NMR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. The exact mass of this compound (C₁₀H₁₁FO₂) is 182.0743 g/mol .
Gas Chromatography-Mass Spectrometry is a common technique for the analysis of volatile compounds like esters. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Key fragmentation pathways would likely include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), the loss of the entire ethoxycarbonyl group (•CO₂Et, 73 Da), and the formation of the fluorophenylmethyl cation ([C₆H₅CHF]⁺).
Liquid Chromatography-Mass Spectrometry is another powerful technique for the analysis of α-fluoroesters. escholarship.orgchromatographyonline.com It is particularly useful for analyzing mixtures or samples in complex matrices. chromatographyonline.comsigmaaldrich.com Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed is typically the protonated molecule, [M+H]⁺, at m/z 183.0815. High-resolution LC-MS (HRMS) can be employed to confirm the elemental composition with high accuracy. escholarship.org This method is valuable for both qualitative identification and quantitative analysis in various research contexts. wellcomeopenresearch.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio to several decimal places. For this compound (C₁₀H₁₁FO₂), the exact mass can be calculated and compared to an experimental value to confirm its molecular formula.
Table 1: Illustrative HRMS Data for a Phenylacetate (B1230308) Analog
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| Mthis compound | C₉H₉FO₂ | [M]⁺ | 168.0586 | 168.0587 |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of an α-fluorine atom adjacent to the ester carbonyl group is known to shift the C=O stretching frequency to a higher wavenumber compared to non-fluorinated analogues. ijcr.info
Key characteristic bands for this compound include:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. bldpharm.com
C=O Stretching: A strong absorption band is expected in the region of 1740–1760 cm⁻¹, characteristic of the ester carbonyl group. This is higher than the typical ~1735 cm⁻¹ for simple alkyl esters due to the electron-withdrawing effect of the adjacent fluorine atom.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region. mdpi.com
C-O Stretching: Two distinct C-O stretching bands are anticipated: a C-O-C stretch of the ester group, typically found between 1100 and 1300 cm⁻¹. mdpi.com
C-F Stretching: A strong band corresponding to the carbon-fluorine stretch is expected in the 1050–1100 cm⁻¹ region.
Table 2: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ester C=O Stretch | 1760-1740 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| Ester C-O-C Stretch | 1300-1100 | Strong |
| C-F Stretch | 1100-1050 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While C=O bonds show activity in Raman spectra, non-polar bonds, such as the C=C bonds of the phenyl ring, often produce more intense signals. tcichemicals.com
For this compound, the FT-Raman spectrum would be expected to prominently feature:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group typically gives a strong, sharp band around 1000 cm⁻¹. Other aromatic C=C stretching bands are also clearly visible in the 1580-1610 cm⁻¹ region. mdpi.comresearchgate.net
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed between 2800 and 3100 cm⁻¹. bldpharm.com
Ester Group Vibrations: The C=O stretch would appear in a similar region to the IR spectrum (1740-1760 cm⁻¹), although it is often weaker in Raman. The C-O stretching modes are also observable. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions.
E-band (E₂-band): This is a high-intensity absorption band typically occurring around 200-220 nm.
B-band: This band, resulting from a symmetry-forbidden transition, is of lower intensity and appears at longer wavelengths, generally around 250-270 nm. It often displays fine vibrational structure.
For this compound, the B-band is expected to be observed around 250-270 nm. Studies on the structurally similar 2-ethyl-2-phenylmalonamide (B22514) have shown a weak absorption band at approximately 259 nm, which aligns with the expected B-band for a substituted benzene (B151609) ring. bldpharm.com
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Band | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | E₂-band | ~210 | High |
| π → π | B-band | ~260 | Low-Medium |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the surveyed public databases, a detailed study of the closely related compound Ethyl 2-(2,4-difluoro phenyl) acetate (B1210297) provides significant insight into the expected molecular conformation and crystal packing.
The study on this difluoro-analogue revealed that the compound crystallizes in the monoclinic system with the space group P 1 2₁/c 1. The unit cell dimensions were determined, providing a foundational understanding of the solid-state structure. A key finding was the dihedral angle of 113.4° between the plane of the phenyl ring and the acetyl group, indicating a non-planar conformation. It is reasonable to infer that this compound would adopt a similar crystalline habit, with comparable conformational features and intermolecular interactions driven by the phenyl and ester moieties. Challenges in the crystallography of fluorinated nitroaromatic esters, such as potential disorder due to fluorine's size and electronegativity, have been noted in the literature.
Table 4: Crystallographic Data for the Analog Ethyl 2-(2,4-difluoro phenyl) acetate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₀F₂O₂ | |
| Crystal System | Monoclinic | |
| Space Group | P 1 2₁/c 1 | |
| a (Å) | 13.226(6) | |
| b (Å) | 5.856(3) | |
| c (Å) | 12.313(6) | |
| α (°) | 90 | |
| β (°) | 90.99(4) | |
| γ (°) | 90 | |
| Volume (ų) | 952.6(7) | |
| Z | 4 |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the molecular structures and properties of organic compounds. nih.gov For molecules analogous to Ethyl 2-fluoro-2-phenylacetate, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively employed to determine optimized geometrical parameters, vibrational frequencies, and electronic spectra. researchgate.net
In a typical study on a related compound, 2-ethyl-2-phenylmalonamide (B22514), DFT calculations were used to compute bond lengths, bond angles, and vibrational wavenumbers. researchgate.netresearchgate.net The theoretically calculated values showed strong agreement with experimental data from FT-IR and FT-Raman spectroscopy, confirming the molecular structure. researchgate.net This approach allows for a detailed understanding of the molecule's electronic and structural properties. researchgate.net DFT is also used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining charge transfer within the molecule.
Table 1: Representative Molecular Properties Calculated Using DFT for Phenylacetate (B1230308) Analogs This table is illustrative of the types of data obtained from DFT calculations for structurally similar molecules as described in the cited literature.
| Property | Description | Typical Basis Set | Reference |
|---|---|---|---|
| Optimized Geometry | Calculation of bond lengths and angles in the ground state. | B3LYP/6-311++G(d,p) | researchgate.netresearchgate.net |
| Vibrational Frequencies | Prediction of infrared and Raman spectral bands. | B3LYP/6-311++G(d,p) | researchgate.net |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. | B3LYP/6-311++G** | chemmethod.com |
Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations are instrumental in elucidating complex reaction mechanisms at the atomic level. For this compound, QM studies have been pivotal in understanding its behavior in enzymatic reactions. The compound has been used as a stereochemical probe to investigate the oxidative defluorination catalyzed by the P450-BM3 monooxygenase. researchgate.net
Through a combination of experimental work and QM theoretical calculations, researchers demonstrated that the enzymatic defluorination of this compound proceeds via two distinct oxidative pathways:
α-site hydroxylation: Direct hydroxylation at the carbon atom bearing the fluorine. researchgate.net
Remote phenyl group hydroxylation: A previously hidden pathway involving hydroxylation at the phenyl ring, which subsequently induces defluorination. researchgate.netresearchgate.net
These QM calculations helped to rationalize an unusual mechanism where both routes occur within the same P450 monooxygenase, providing valuable insights into the oxidative degradation of organofluorine compounds. researchgate.net Similarly, QM methods have been applied to study the mechanism of other enzymes, such as fluoroacetate (B1212596) dehalogenase, which can process related α-fluorocarboxylic acids. researchgate.net In studies of other enzyme systems, QM calculations have been used to model transition states and determine activation energy barriers, explaining observed stereoselectivity. acs.org
Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
The Gauge Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.netresearchgate.net This method is particularly valuable for confirming the structures of newly synthesized compounds by comparing calculated shifts with experimental data. arxiv.org
For compounds structurally related to this compound, such as 2-ethyl-2-phenylmalonamide, the ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method, showing good correlation with experimental spectra recorded in solution. researchgate.netresearchgate.net The predictive power of GIAO calculations can be enhanced by using scaling factors or by performing calculations that model the solvent environment, which can significantly influence chemical shifts. escholarship.org While specific GIAO calculations for this compound were not detailed in the provided search results, the methodology is standard for predicting both proton and fluorine-19 NMR spectra for fluorinated organic molecules. escholarship.orgliverpool.ac.uk
Table 2: Principles of GIAO Method for NMR Prediction
| Feature | Description |
|---|---|
| Methodology | Calculates isotropic magnetic shielding tensors for each nucleus in the molecule. |
| Application | Predicts ¹H, ¹³C, ¹⁹F, and other nuclei chemical shifts. researchgate.netescholarship.org |
| Accuracy | High accuracy is achievable, especially when compared with a reference standard like tetramethylsilane (B1202638) (TMS) and when solvent effects are considered. escholarship.orgliverpool.ac.uk |
| Utility | Aids in structural elucidation and assignment of complex NMR spectra, including differentiating between stereoisomers. arxiv.orgunisa.it |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stability of the molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculates the stabilization energy (E(2)), which quantifies the intensity of these interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are susceptible to electrophilic attack. In molecules similar to this compound, these regions are typically localized over electronegative atoms like oxygen. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are potential sites for nucleophilic attack.
Neutral Regions (Green): These areas have a near-zero potential.
For related compounds, MEP analysis has been used to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.netscirp.org The analysis of the MEP surface provides crucial information for understanding how a molecule will interact with other reagents, receptors, or solvents. researchgate.net
Computational Studies in Catalysis and Stereoselectivity
Computational studies are indispensable for understanding and predicting the outcomes of catalytic and stereoselective reactions. This compound has served as a key substrate in computational investigations of enzyme catalysis. researchgate.net
A significant study involved its use as a probe to unravel the mechanism of oxidative defluorination by P450-BM3. researchgate.netresearchgate.net Computational modeling, alongside experimental data, was crucial in demonstrating how the enzyme catalyzes the reaction through two different stereoselective pathways, α-hydroxylation and remote hydroxylation. researchgate.net This work highlights how computational chemistry can uncover hidden reaction pathways and provide deep insights into the factors controlling stereoselectivity.
Furthermore, computational approaches are being developed to accurately predict the enantiomeric outcome of enzyme-catalyzed kinetic resolutions. researchgate.net Although applied to the kinetic resolution of α-fluorocarboxylic acids by fluoroacetate dehalogenase, the principles of using in silico calculations to understand and engineer enzyme stereoselectivity are broadly applicable. researchgate.net Such studies often involve modeling the enzyme-substrate complex to identify the interactions that favor the formation of one enantiomer over the other, paving the way for the rational design of more efficient and selective biocatalysts. acs.orgnih.gov
Q & A
Q. How do structural modifications at the phenyl ring affect the bioactivity of fluorinated phenylacetate derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position enhance metabolic stability but may reduce solubility. Compare logP values and IC₅₀ data for analogs .
- Bioisosteric Replacement : Replace phenyl with heteroaromatic rings (e.g., pyridine) to assess changes in receptor binding using molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
